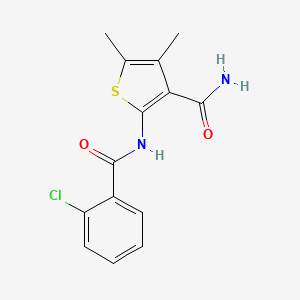

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

Description

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a 2-chlorobenzamido substituent at the 2-position and methyl groups at the 4- and 5-positions of the thiophene ring. Its molecular formula is C₁₄H₁₃ClN₂O₂S, with a molecular weight of 324.8 g/mol. The chlorine atom at the ortho position of the benzamido group contributes to its electronic and steric properties, influencing its biological activity and physicochemical stability. Thiophene derivatives like this are of interest due to their diverse pharmacological profiles, including antioxidant, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIJJIOIZNNOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

-

Formation of 2-Chlorobenzamido Intermediate

- React 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

- React 2-chlorobenzoyl chloride with ammonia to obtain 2-chlorobenzamide.

-

Formation of 4,5-Dimethylthiophene-3-carboxylic Acid

- Perform a Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of aluminum chloride to obtain 4,5-dimethylthiophene.

- Oxidize 4,5-dimethylthiophene to form 4,5-dimethylthiophene-3-carboxylic acid.

-

Coupling Reaction

- Couple 2-chlorobenzamide with 4,5-dimethylthiophene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling reagents, and solvent recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural Differences and Molecular Weights

- The tetrahydro-2H-pyran core in compound 4k () introduces additional oxygen atoms and a bulkier structure, reducing solubility compared to simpler thiophene derivatives .

Table 3: Antioxidant and Pharmacological Profiles

| Compound Name | Antioxidant Activity (DPPH Scavenging at 100 μM) | Nitric Oxide Scavenging (%) | Additional Activities |

|---|---|---|---|

| This compound | Not reported | Not reported | Antimicrobial (implied from structural analogs) |

| 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (92a) | High | 56.9% | N/A |

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | Not reported | Not reported | Antiviral, anti-inflammatory |

- Key Observations: The cyanoacetamido derivative (92a) exhibits superior antioxidant activity due to the electron-withdrawing cyano group, which enhances radical scavenging . Chlorine’s electronegativity may favor interactions with biological targets (e.g., enzymes or receptors) but could reduce solubility, limiting bioavailability .

Physicochemical and Crystallographic Properties

Table 4: Stability and Hydrogen Bonding

Biological Activity

The compound 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a member of the thiophene family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorobenzamide moiety and a carboxamide functional group. The presence of chlorine atoms enhances its reactivity and potential biological interactions. Its molecular formula is , and it exhibits unique chemical properties due to its structural components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes by forming stable complexes, thereby modulating various biochemical pathways involved in cell proliferation and survival.

Potential Targets:

- Enzymes : The compound may inhibit topoisomerases, which are crucial for DNA replication and repair.

- Receptors : Interaction with cell surface receptors could influence signal transduction pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In studies involving human cancer cell lines (such as breast, colon, lung, and prostate), it demonstrated low micromolar IC50 values, indicating potent cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 6.75 |

| HCC827 (Lung) | 6.26 |

| NCI-H358 (Lung) | 6.48 |

Case Studies

- In Vitro Studies : In a series of experiments assessing the compound's effects on A549 lung cancer cells, researchers observed significant cell cycle arrest at the G1 phase, suggesting an apoptotic mechanism of action. The compound induced reactive oxygen species (ROS) levels in cancer cells, further corroborating its potential as an anticancer agent .

- Comparative Analysis : When compared to other thiophene derivatives, such as 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide, the chlorobenzamido substitution in this compound was found to enhance its biological activity due to improved binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.